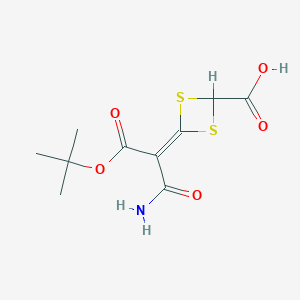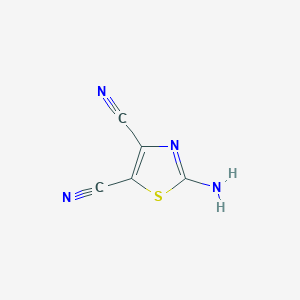
2-Aminothiazole-4,5-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aminothiazole-4,5-dicarbonitrile is a heterocyclic compound containing both nitrogen and sulfur atoms in its structure This compound is part of the thiazole family, which is known for its diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-aminothiazole-4,5-dicarbonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method is the cyclization of α-cyanothioacetamide with α-haloketones or α-haloesters. The reaction is usually carried out in the presence of a base, such as sodium ethoxide or potassium carbonate, in an organic solvent like ethanol or dimethylformamide. The reaction conditions often require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Aminothiazole-4,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: N-substituted thiazole derivatives.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: Derivatives of 2-aminothiazole-4,5-dicarbonitrile are investigated for their therapeutic potential in treating infections and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mécanisme D'action
The biological activity of 2-aminothiazole-4,5-dicarbonitrile is attributed to its ability to interact with various molecular targets. The compound can inhibit enzymes, bind to DNA, and disrupt cellular processes. For example, its anticancer activity is linked to the inhibition of specific kinases involved in cell proliferation. The nitrile groups can form hydrogen bonds with active sites of enzymes, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
2-Aminothiazole-4,5-dicarbonitrile can be compared with other thiazole derivatives, such as:
2-Aminothiazole: Lacks the nitrile groups, resulting in different reactivity and biological activity.
4,5-Dimethylthiazole: Contains methyl groups instead of nitriles, affecting its chemical properties and applications.
2-Amino-4,5-dimethylthiazole: Similar structure but with methyl groups, leading to variations in its biological activity.
The presence of nitrile groups in this compound makes it unique, as these groups can participate in additional chemical reactions and enhance the compound’s biological activity.
Propriétés
Formule moléculaire |
C5H2N4S |
|---|---|
Poids moléculaire |
150.16 g/mol |
Nom IUPAC |
2-amino-1,3-thiazole-4,5-dicarbonitrile |
InChI |
InChI=1S/C5H2N4S/c6-1-3-4(2-7)10-5(8)9-3/h(H2,8,9) |
Clé InChI |
QTGIFTCDTLWDQE-UHFFFAOYSA-N |
SMILES canonique |
C(#N)C1=C(SC(=N1)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


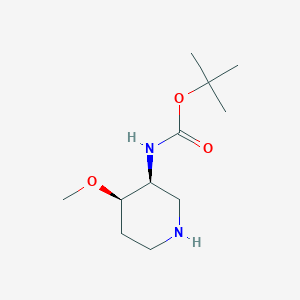
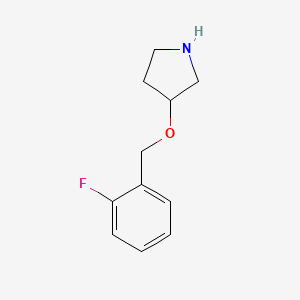
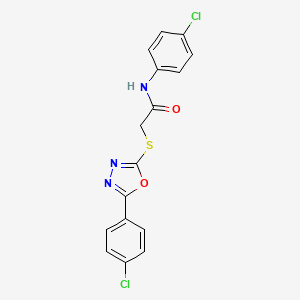

![(1S,3S)-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclohexane-1-carboxylic acid](/img/structure/B11765820.png)
![[(2R)-6-nitro-3,4-dihydro-2H-1,4-benzoxazin-2-yl]methanol](/img/structure/B11765832.png)

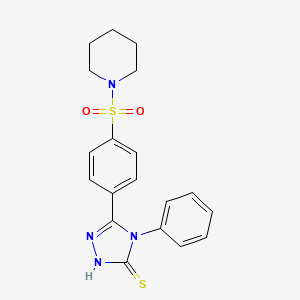


![2-[4-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11765862.png)
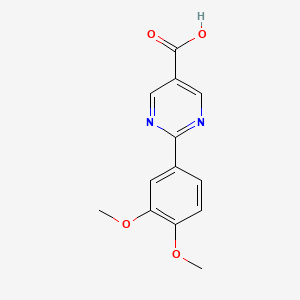
![3-(5-methylthiophen-2-yl)-6-{5'-[(1E)-2-(5-methylthiophen-2-yl)ethenyl]-[2,2'-bithiophen]-5-yl}-2,5-bis(2-octyldodecyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine](/img/structure/B11765865.png)
